molecular formula C9H9F2NO2 B2742100 (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine CAS No. 1213390-36-3

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine

Cat. No. B2742100
CAS RN: 1213390-36-3
M. Wt: 201.173
InChI Key: CBTSTJVNWKVHDE-YFKPBYRVSA-N
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Description

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine, also known as DFMDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFMDA is a chiral molecule that belongs to the class of phenethylamines and has a molecular formula of C10H11F2NO2.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and characterization of various heterocyclic compounds, including those with difluoro groups, have been extensively studied. For instance, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine has been explored, revealing interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the properties of similar difluorinated compounds (Aydın et al., 2017).

Fluorinated Heterocycles Synthesis

  • Research into versatile intermediates like Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrates the potential for generating diverse fluorinated structures, which could be related to the targeted compound's utility in synthesizing novel chemical entities (Honey et al., 2012).

Biological Evaluation

  • The development and evaluation of novel compounds for biological applications, including anticancer properties, are significant. For example, new benzothiazole acylhydrazones have been synthesized and evaluated as anticancer agents, highlighting the relevance of fluorinated compounds in medicinal chemistry (Osmaniye et al., 2018).

Corrosion Inhibition

  • Halogen-substituted compounds, including those with fluorine, have been investigated for their corrosion inhibition properties, showcasing the broader applications of difluorinated compounds beyond the pharmaceutical domain (Zhang et al., 2015).

Molecular Interaction Studies

  • Studies on molecular interactions, such as those between ethylamine, propylamine, and 2-nitrobenzoic acid, provide insights into the behavior of similar compounds in various solvents, which is critical for understanding the physicochemical properties of new chemical entities (Aravinthraj et al., 2020).

properties

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSTJVNWKVHDE-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine

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